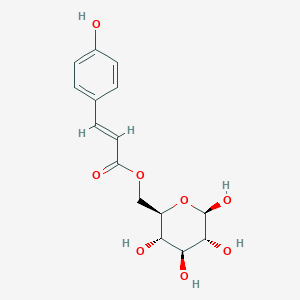
6-O-(trans-4-coumaroyl)-beta-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-o-p-Coumarylglucoside is a naturally occurring compound found in various plants. It is a type of flavonoid glycoside, specifically an anthocyanin, which contributes to the pigmentation in flowers, fruits, and leaves. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-o-p-Coumarylglucoside typically involves the acylation of glucose with p-coumaric acid. This can be achieved through enzymatic or chemical methods. Enzymatic acylation is preferred due to its specificity and mild reaction conditions. For instance, protein extracts from certain plant species can be used to catalyze the acylation reaction .
Industrial Production Methods
Industrial production of 6-o-p-Coumarylglucoside involves extraction from plant sources, followed by purification. High-speed counter-current chromatography and solid-phase extraction are commonly used techniques to isolate and purify the compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions
6-o-p-Coumarylglucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acyl chlorides and anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-o-p-Coumarylglucoside .
Scientific Research Applications
6-o-p-Coumarylglucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the acylation of flavonoid glycosides and their stability.
Biology: The compound’s antioxidant properties are explored for their potential to protect cells from oxidative stress.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the food and cosmetic industries for its pigmentation and antioxidant properties
Mechanism of Action
The mechanism of action of 6-o-p-Coumarylglucoside involves its antioxidant activity. It scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Cyanidin 3-O-(6-O-para-coumaroyl)glucoside-5-O-glucoside
- Pelargonidin 3-(6-p-coumaroyl)glucoside
- Malvidin 3-O-(6-O-p-coumaroyl)glucoside
Uniqueness
6-o-p-Coumarylglucoside is unique due to its specific acylation pattern, which enhances its stability and antioxidant properties compared to other similar compounds. This unique structure also contributes to its distinct color and potential health benefits .
Properties
CAS No. |
912279-96-0 |
|---|---|
Molecular Formula |
C15H18O8 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O8/c16-9-4-1-8(2-5-9)3-6-11(17)22-7-10-12(18)13(19)14(20)15(21)23-10/h1-6,10,12-16,18-21H,7H2/b6-3+/t10-,12-,13+,14-,15-/m1/s1 |
InChI Key |
GKUSDFCBGXFHIL-FDGSXQGBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















